Benapryzine

Catalog No.
S13305449
CAS No.
22487-42-9
M.F
C21H27NO3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benapryzine

CAS Number

22487-42-9

Product Name

Benapryzine

IUPAC Name

2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3

InChI Key

PYPJRLVCFAVWFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Benapryzine is a diarylmethane.

Benapryzine is a chemical compound classified as a tertiary amine and is primarily used as an anticholinergic medication. It is recognized for its role in the management of Parkinson's disease symptoms, particularly in alleviating tremors and rigidity associated with the condition. The compound's chemical structure includes a 2-(2,6-dichlorophenyl) acetamidine moiety, which contributes to its pharmacological properties. Benapryzine has been shown to inhibit dopamine absorption in the corpus striatum, which is significant in the context of Parkinson's disease treatment .

, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the compound, affecting its reactivity and biological activity.
  • Nucleophilic Addition: In some synthetic pathways, nucleophilic addition reactions involving 1,2-dicarbonyl compounds and diamines are utilized to form related structures .
  • Reduction: Certain derivatives of benapryzine may be synthesized through reduction processes, altering functional groups to enhance efficacy or selectivity .

The synthesis of benapryzine can be achieved through various methods:

  • Starting Materials: The synthesis often begins with commercially available precursors like 2,6-dichlorophenyl acetamidine.
  • Reaction Conditions: The reaction conditions may include heating under reflux or using specific catalysts to facilitate the formation of the desired product.
  • Purification: Post-synthesis purification techniques such as recrystallization or chromatographic methods are employed to isolate high-purity benapryzine .

Benapryzine is primarily used in the treatment of Parkinson's disease due to its anticholinergic properties. It is effective in managing symptoms such as:

  • Tremors
  • Rigidity
  • Bradykinesia (slowness of movement)

Additionally, it has been investigated for potential applications in treating other movement disorders and may be explored for use in combination therapies .

Research has indicated that benapryzine interacts with various neurotransmitter systems beyond acetylcholine, particularly dopamine pathways. Its ability to inhibit dopamine absorption into the corpus striatum suggests potential interactions with dopaminergic medications used in Parkinson's disease management. These interactions necessitate careful consideration when prescribing benapryzine alongside other treatments to avoid exacerbating side effects or diminishing therapeutic efficacy .

Benapryzine shares structural and functional similarities with several other compounds used in the treatment of Parkinson's disease and other movement disorders. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesPrimary UseUnique Aspects
BenztropineTertiary amine with a tropane structureAntiparkinsonianMore selective for dopamine receptors
TrihexyphenidylTertiary amine with phenyl groupsAnticholinergicStronger anticholinergic effects
OrphenadrineDiphenyl ether structureMuscle relaxantUsed for muscle spasms more than Parkinson's
BornaprineSimilar amine structureAntiparkinsonianDifferent pharmacokinetic profile

Benapryzine's unique combination of structural features and its specific mechanism of action distinguishes it from these similar compounds, making it a valuable option in the therapeutic landscape for managing Parkinson's disease symptoms .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.19909372 g/mol

Monoisotopic Mass

341.19909372 g/mol

Heavy Atom Count

25

UNII

14FPC4V3AX

Dates

Last modified: 08-10-2024

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